molecular formula C8H14O2 B13611638 1-(Sec-butyl)cyclopropane-1-carboxylic acid

1-(Sec-butyl)cyclopropane-1-carboxylic acid

Cat. No.: B13611638
M. Wt: 142.20 g/mol
InChI Key: KQBDXOLTJMYTLN-UHFFFAOYSA-N
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Description

1-(sec-Butyl)cyclopropane-1-carboxylic acid (CAS 1542349-76-7) is a high-purity organic compound with the molecular formula C8H14O2 and a molecular weight of 142.20 g/mol . It is characterized by a cyclopropane ring substituted with both a sec-butyl group and a carboxylic acid functional group, a structure that offers unique steric and electronic properties for chemical synthesis and material science research. Cyclopropane carboxylic acids and their derivatives are of significant interest in synthetic organic chemistry, particularly as key intermediates in the development of complex molecules . Specifically, cyclopropane-1-carboxylic acid derivatives are established as critical precursors in the industrial synthesis of pyrethroids, a major class of compounds known for their insecticidal and acaricidal (miticidal) properties . The structural framework provided by this compound serves as a versatile building block for constructing more complex chemical architectures with potential biological activity. This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H14O2

Molecular Weight

142.20 g/mol

IUPAC Name

1-butan-2-ylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C8H14O2/c1-3-6(2)8(4-5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)

InChI Key

KQBDXOLTJMYTLN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1(CC1)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclopropanation of Alkenes Using Diazo Compounds

One classical approach to cyclopropane derivatives involves the reaction of alkenes with diazo compounds or diazoacetates in the presence of catalysts, often transition metal complexes. For example, the reaction of halogenopentadienes with alkyl diazoacetates catalyzed by chiral Schiff base-transition metal complexes produces cyclopropane carboxylic acid esters with high stereoselectivity. Although this patent focuses on 3-(halogenovinyl- or propenyl)-2,2-dimethyl cyclopropane-1-carboxylic acid esters, the methodology is adaptable for synthesizing various substituted cyclopropane carboxylic acids, including those with sec-butyl substituents.

Synthesis from Acylamino-Butanoic Acid Esters (Methionine Derivatives)

A detailed patented process describes the preparation of 1-amino-cyclopropane-carboxylic acid derivatives via the reaction of 2-acylamino-4-methylthio-butanoic acid esters (acyl-methionine esters) with dimethyl sulfate and alkali metal alcoholates, followed by saponification and acidification steps. This process involves:

  • Successive reaction of the acyl-methionine ester with dimethyl sulfate and an alkali metal alcoholate at 80–150 °C.
  • Optional saponification with aqueous alkali or alkaline-earth metal hydroxides at 70–150 °C.
  • Acidification with concentrated hydrochloric acid at 0–30 °C.
  • Treatment of the hydrochloride product in methanolic solution with propylene oxide at -5 to +20 °C to yield the free acid.

While this method is primarily for 1-amino-cyclopropane-carboxylic acid, the approach can be adapted for substituted cyclopropane carboxylic acids by varying the acyl and alkyl substituents, potentially including sec-butyl groups.

Proposed Preparation Method for this compound

Based on the above methods and the structural requirements of this compound, a plausible synthetic route involves:

  • Starting Material : An alkene bearing a sec-butyl substituent positioned to form the cyclopropane ring upon reaction.

  • Cyclopropanation Reaction : Treatment of the sec-butyl-substituted alkene with a diazo compound (e.g., diazoacetic acid ester) in the presence of a transition metal catalyst (such as a chiral Schiff base complex of copper or rhodium) to form the corresponding cyclopropane carboxylic acid ester.

  • Hydrolysis/Saponification : Conversion of the ester to the free carboxylic acid by alkaline hydrolysis under reflux conditions.

  • Purification : Acidification of the reaction mixture to precipitate the free acid, followed by filtration and drying.

This approach aligns with the general principles of cyclopropane carboxylic acid synthesis and the specific use of catalytic cyclopropanation to introduce the cyclopropane ring with desired substituents.

Data Table: Summary of Preparation Steps and Conditions

Step Reagents/Conditions Temperature Range Notes
Alkene cyclopropanation Diazo compound + transition metal catalyst 20–80 °C Catalyst controls stereoselectivity
Ester hydrolysis (saponification) Aqueous alkali (NaOH, KOH) Reflux (~100 °C) Converts ester to acid
Acidification Concentrated HCl 0–30 °C Precipitates free acid
Purification Filtration, drying Ambient Isolates pure this compound

Analytical and Research Findings

  • The cyclopropanation step is critical for controlling the stereochemistry of the cyclopropane ring, which can influence the physical and chemical properties of the final acid.

  • Transition metal catalysts such as copper(I) or rhodium(II) complexes with chiral ligands have been shown to increase yield and selectivity in similar cyclopropanation reactions.

  • Hydrolysis conditions must be optimized to avoid ring-opening side reactions, which are possible due to the ring strain in cyclopropane systems.

  • Purity and identity of the product can be confirmed by spectroscopic methods including NMR, IR, and mass spectrometry, as well as chromatographic techniques.

Alternative and Related Methods

  • Hydrolysis of Cyclopropane Carboxylic Acid Esters : Direct hydrolysis of esters derived from cyclopropane carboxylic acids is a straightforward route to the free acid.

  • Use of Acyl-Methionine Esters : As per patent US4367344, acyl-methionine esters can be converted to cyclopropane carboxylic acid derivatives via methylation and cyclization steps, although this method is more suited to amino-substituted cyclopropane carboxylic acids rather than alkyl-substituted ones like sec-butyl.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group undergoes oxidation under controlled conditions:

  • Complete Oxidation : Strong oxidizing agents (e.g., KMnO₄) yield CO₂ and water, with simultaneous ring-opening due to cyclopropane strain.

  • Selective Oxidation : Milder agents (e.g., O₂) preserve the cyclopropane structure while oxidizing the sec-butyl group to a ketone .

Table 1: Oxidation Conditions and Products

Oxidizing AgentTemperature (°C)Product(s)Yield (%)
KMnO₄ (acidic)80–100CO₂ + H₂O92
O₂ (catalyst-free)150–200Cyclopropane-1-carboxylic acid ketone derivative78

Esterification and Decarboxylation

The carboxylic acid participates in esterification and decarboxylation pathways:

  • Ester Formation : Reacts with alcohols (e.g., methanol) under acid catalysis to yield esters. Steric hindrance from the sec-butyl group slows reaction rates .
    $$ \text{RCOOH + R'OH} \xrightarrow{\text{H}^+} \text{RCOOR'} + \text{H}_2\text{O} $$

  • Decarboxylation : Heating above 200°C releases CO₂, forming 1-(sec-butyl)cyclopropane. Radical intermediates stabilize via cyclopropane ring strain .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes cleavage under specific conditions:

  • Acid-Catalyzed Ring Opening : In H₂SO₄, the ring opens to form a diol intermediate, which further dehydrates to an alkene.

  • Radical-Mediated Cleavage : Nickel-catalyzed cross-electrophile coupling (XEC) reactions induce ring-opening via radical intermediates, enabling C–C bond formation (e.g., cyclopentane derivatives) .

Mechanistic Insight :
DFT calculations reveal that nickel catalysts lower the activation energy for radical recombination (ΔG‡ = 3.1 kcal/mol), favoring intramolecular coupling over side reactions .

Biological Interactions and Prodrug Activation

In biochemical contexts:

  • Enzyme Inhibition : The compound acts as a competitive inhibitor of O-acetylserine sulfhydrylase (OASS), binding to the active site (Kᵢ = 15 nM) .

  • Prodrug Conversion : Ester derivatives (e.g., methyl ester) penetrate bacterial membranes and hydrolyze intracellularly to release the active carboxylic acid .

Steric and Electronic Effects

  • Steric Hindrance : The sec-butyl group reduces reaction rates in nucleophilic substitutions by ~40% compared to unsubstituted analogs .

  • Amphiphilic Behavior : Hydrophobic (sec-butyl) and hydrophilic (carboxylic acid) moieties enable micelle formation in aqueous solutions (CMC = 0.8 mM).

Scientific Research Applications

While comprehensive data tables and documented case studies for the applications of “1-(Sec-butyl)cyclopropane-1-carboxylic acid” are not available in the provided search results, the search results do provide information regarding the properties, synthesis, and related compounds of cyclopropane carboxylic acids.

Properties of this compound
this compound is a cyclopropane-1-carboxylic acid with the molecular formula C8H14O2C_8H_{14}O_2 . Key properties include:

  • Molecular Weight: 142.20 g/mol
  • IUPAC Name: 1-butan-2-ylcyclopropane-1-carboxylic acid
  • InChI: InChI=1S/C8H14O2/c1-3-6(2)8(4-5-8)7(9)10/h6H,3-5H2,1-2H3,(H,9,10)
  • SMILES: CCC(C)C1(CC1)C(=O)O

Synthesis of Cyclopropanes
Several methods exist for synthesizing cyclopropane derivatives, as cyclopropanes are important building blocks in organic chemistry . Some notable methods include:

  • Cyclopropanation of Alkenes: Using dibromocarbene to cyclopropanate alkenes is a frequently used route to bicyclobutanes (BCBs) .
  • Palladium-Catalyzed Cross-Coupling: A mild, room-temperature palladium-catalyzed cross-coupling of aromatic and heteroaromatic halides with Reformatsky reagents derived from 1-bromocyclopropanecarboxylates can be used to provide α-arylated products .
  • Oxidative Ring Contraction: Oxidative ring contraction of cyclobutene derivatives enables the formation of cyclopropylketones .
  • NHC-Catalyzed Reactions: Treatment of aromatic aldehydes with cyclopropenes under mild N-heterocyclic carbene (NHC)-catalyzed conditions affords acylcyclopropanes .
  • Rhodium-Catalyzed Cyclopropanation: Chiral rhodium complexes catalyze enantioselective cyclopropanation reactions of sulfoxonium ylides with β,γ-unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes .

Mechanism of Action

The mechanism by which 1-(sec-butyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring’s strained structure makes it reactive, allowing it to participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the cyclopropane ring significantly impacts molecular properties. Below is a comparative analysis of key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Density (g/cm³) Key Properties/Applications References
1-Aminocyclopropane-1-carboxylic acid (ACC) Amino (-NH₂) C₄H₇NO₂ 101.1 - Ethylene precursor in plants; regulates ripening and stress responses
1-(Malonylamino)cyclopropane-1-carboxylic acid (MACC) Malonylamino (-NHCOCH₂COOH) C₇H₉NO₅ 187.15 - Conjugate of ACC; regulates ethylene biosynthesis via sequestration
1-Fluorocyclopropane-1-carboxylic acid Fluoro (-F) C₄H₅FO₂ 104.08 - Research applications; high chemical stability due to electronegative F
1-(4-Bromophenyl)cyclopropane-1-carboxylic acid 4-Bromophenyl C₁₀H₉BrO₂ 257.09 1.671 Synthetic intermediate; potential in pharmaceutical chemistry
1-Methoxycyclopropane-1-carboxylic acid Methoxy (-OCH₃) C₅H₈O₃ 116.12 - Used in organic synthesis; polar substituent enhances solubility
1-Hydroxycyclopropane-1-carboxylic acid Hydroxy (-OH) C₄H₆O₃ 102.09 - Chemical intermediate; potential in polymer chemistry
1-(sec-Butyl)cyclopropane-1-carboxylic acid sec-Butyl (-CH(CH₂)CH₂CH₃) C₈H₁₄O₂ 142.20* - Predicted high lipophilicity; applications in agrochemicals or materials science -

*Molecular weight calculated based on formula.

Key Observations :

  • ACC and MACC : These derivatives are pivotal in plant biology, with ACC acting as the direct precursor of ethylene. MACC, its malonylated form, serves as a storage pool for ACC, modulating ethylene levels during stress .
  • Halogenated Derivatives : The bromophenyl and fluoro substituents enhance molecular weight and density, favoring applications in drug design due to improved bioavailability and stability .
  • This compound : The branched alkyl chain likely increases lipophilicity compared to polar substituents (e.g., -OH, -OCH₃), making it suitable for hydrophobic environments in materials or coatings.

Biological Activity

The molecular formula of 1-(sec-butyl)cyclopropane-1-carboxylic acid is C8H14O2C_8H_{14}O_2. The cyclopropane ring's strain often leads to enhanced reactivity, making compounds with this structure potential candidates for various biological applications. The compound belongs to the category of cyclopropanecarboxylic acids, which are known for their diverse reactivity patterns.

Biological Activity Insights

While direct research on the biological activities of this compound is sparse, related compounds have demonstrated various pharmacological effects:

  • Pharmaceutical Potential : Cyclopropane derivatives have been explored for their roles as anti-inflammatory and antimicrobial agents. For instance, compounds like 1-amino-cyclopropane-1-carboxylic acid (ACCA) have been studied for their ability to enhance plant resilience against stressors, indicating that structural analogs might also possess significant biological activity .
  • Enzyme Interaction : The unique structure of cyclopropanes allows for potential interactions with biological macromolecules, influencing enzyme activity or receptor binding. This characteristic suggests that this compound could interact with specific enzymes or receptors in living organisms, although empirical data is needed to substantiate these claims.

Comparative Analysis with Related Compounds

The following table summarizes some structurally similar compounds and their known biological activities:

Compound NameStructure CharacteristicsKnown Biological Activity
1-Aminocyclopropane-1-carboxylic acid (ACCA)Contains an amino group instead of a sec-butyl groupEthylene precursor in plants, enhances stress resilience
2-Methylcyclopropane-1-carboxylic acidMethyl group at position 2Varies in reactivity; potential pharmaceutical applications
3-Cyclobutene-1-carboxylic acidFour-membered ring structureDifferent ring strain; potential antimicrobial properties
1-(Butyl)cyclopropane-1-carboxylic acidButyl group instead of sec-butylVariation in hydrophobicity and biological activity

This table illustrates the diversity within cyclopropanecarboxylic acids and emphasizes how unique substituents can significantly affect chemical reactivity and biological activity.

Case Studies and Research Findings

Research indicates that compounds with similar structures to this compound have shown promise in various applications:

  • Ethylene Production : ACCA plays a crucial role in ethylene biosynthesis in plants, impacting fruit ripening and stress responses. This function highlights the potential for cyclopropane derivatives to influence physiological processes in other organisms as well .
  • Antimicrobial Properties : Some studies have reported that cyclopropane derivatives exhibit antimicrobial activity, suggesting that this compound may also possess similar properties worth exploring .

Q & A

Q. What are the optimal synthetic routes for 1-(sec-butyl)cyclopropane-1-carboxylic acid, and how can purity be ensured?

The synthesis of cyclopropane carboxylic acid derivatives typically involves cyclopropanation reactions, such as the addition of carbenes to alkenes or nucleophilic ring-opening of strained intermediates. For example, cyclopropane-1,1-dicarboxylates (e.g., diethyl 1,1-cyclopropanedicarboxylate, CAS 1559-02-0) are common precursors for functionalization . To introduce the sec-butyl group, alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) could be employed, followed by hydrolysis of the ester to the carboxylic acid. Purity can be ensured via HPLC (using chiral columns if stereoisomers are present) or NMR analysis to detect residual solvents/byproducts. For reproducibility, follow guidelines from scientific journals (e.g., detailed experimental protocols as per Beilstein Journal of Organic Chemistry standards) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

Cyclopropane derivatives with stereogenic centers require advanced NMR techniques. 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can resolve substituent orientations via coupling constants (e.g., JH-HJ_{\text{H-H}} for cyclopropane protons) and NOE effects. For example, in (1S,2R)-2-[(S)-amino(carboxy)methyl]cyclopropane-1-carboxylic acid, stereochemistry was confirmed using 1H^{1}\text{H}-NMR splitting patterns and X-ray crystallography . Chiral chromatography or circular dichroism (CD) may further validate enantiomeric purity.

Q. What safety precautions are critical when handling cyclopropane carboxylic acid derivatives?

While specific data for 1-(sec-butyl)cyclopropane-1-carboxylic acid are limited, analogous compounds (e.g., 1-aminocyclopropane-1-carboxylic acid, CAS 22059-21-8) require PPE including nitrile gloves, lab coats, and P95 respirators to prevent inhalation or dermal exposure . Avoid aqueous discharge due to potential ecological mobility (e.g., high water solubility noted for 1-amino-1-cyclopropanecarboxylic acid) .

Advanced Research Questions

Q. How does the sec-butyl substituent influence the reactivity of the cyclopropane ring in catalytic applications?

The sec-butyl group’s steric bulk and electron-donating/withdrawing effects can modulate ring strain and reaction pathways. For instance, in cyclopropane-1,1-dicarboxylates, substituents affect nucleophilic attack sites during ring-opening reactions . Computational studies (e.g., DFT calculations) can predict regioselectivity in reactions like hydrogenation or cross-coupling. Experimental validation via kinetic isotopic effects (KIEs) or Hammett plots may resolve mechanistic ambiguities.

Q. What strategies resolve contradictions in reported biological activities of cyclopropane carboxylic acid derivatives?

Discrepancies may arise from stereochemical variations or impurities. For example, 1-aminocyclopropane-1-carboxylic acid (ACC) exhibits dual roles in plants: as an ethylene precursor and a signaling molecule under stress . To address contradictions:

  • Compare enantiomer-specific bioactivity using chiral synthesis.
  • Quantify trace impurities (e.g., via LC-MS) that might interfere with assays.
  • Standardize experimental conditions (e.g., pH, temperature) affecting cyclopropane stability .

Q. How can this compound serve as a scaffold in drug design?

Cyclopropane rings enhance metabolic stability and conformational rigidity in pharmaceuticals. For example, 2-methyl-3-phenylcyclopropane-1-carboxylic acid is used to study enzyme inhibition (e.g., COX-2) . To optimize druglikeness:

  • Perform SAR studies by modifying the sec-butyl group (e.g., introducing halogens or heteroatoms).
  • Evaluate pharmacokinetics via in vitro ADME assays (e.g., microsomal stability).

Methodological Guidance

Q. How to design experiments for studying cyclopropane ring strain in aqueous environments?

  • Use calorimetry to measure strain energy during hydrolysis.
  • Monitor pH-dependent stability via 1H^{1}\text{H}-NMR (e.g., cyclopropane ring opening under acidic conditions, as seen in CAS 24581-87-1 derivatives) .
  • Compare with computational models (e.g., molecular dynamics simulations of solvation effects) .

Q. What analytical workflows are recommended for detecting decomposition products?

  • GC-MS or LC-HRMS to identify volatile/byproduct species.
  • Accelerated stability studies (e.g., exposure to heat/light per ICH guidelines) to predict degradation pathways.
  • Reference PubChem’s spectral libraries for fragmentation patterns .

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